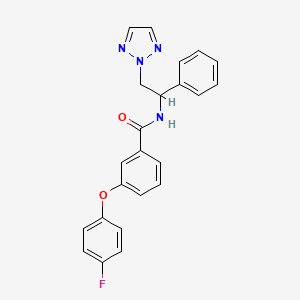
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its complex structure incorporates a fluorinated phenoxy group and a triazole moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19FN4O2, with a molecular weight of approximately 402.4 g/mol. The presence of the fluorine atom may improve the compound's pharmacokinetic properties by increasing lipophilicity and metabolic stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. This interaction can lead to modulation of enzymatic activities or inhibition of specific pathways involved in disease processes .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
| Compound | Target Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation | Study 1 |
| Compound B | Lung Cancer | Induction of apoptosis | Study 2 |
| Compound C | Colon Cancer | Cell cycle arrest | Study 3 |
These studies highlight the potential for this compound to exhibit similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
Research has also indicated that compounds containing triazole moieties possess antimicrobial properties. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | Study 4 |
| S. aureus | Inhibitory | Study 5 |
| C. albicans | Fungicidal | Study 6 |
The fluorinated phenoxy group may enhance these effects by improving membrane permeability.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a structurally related compound in vitro against various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-11-20(12-10-19)30-21-8-4-7-18(15-21)23(29)27-22(16-28-25-13-14-26-28)17-5-2-1-3-6-17/h1-15,22H,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSFLGZXNRYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













